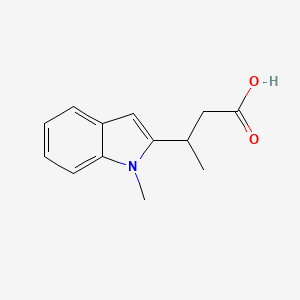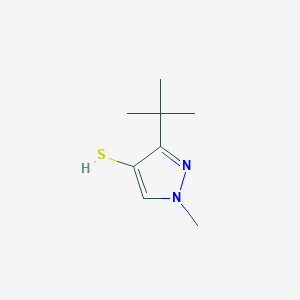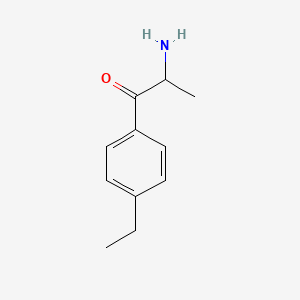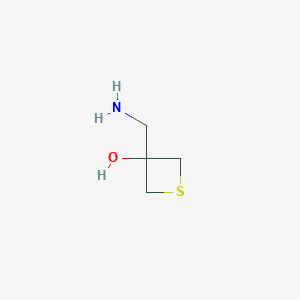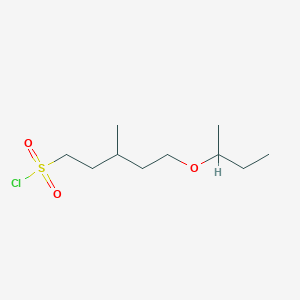
4-((Ethylthio)methyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Ethylthio)methyl)thiazol-2-amine is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. This particular compound features an ethylthio group attached to the methyl group at the fourth position of the thiazole ring, and an amine group at the second position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylthio)methyl)thiazol-2-amine typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting α-haloketones with thiourea. For instance, ethyl bromopyruvate can react with thiourea to form ethyl 2-aminothiazole-4-carboxylate .
-
Introduction of the Ethylthio Group: : The ethylthio group can be introduced via nucleophilic substitution. This involves reacting the thiazole derivative with an appropriate ethylthio reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Ethylthio)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the thiazole ring or the ethylthio group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-((Ethylthio)methyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-((Ethylthio)methyl)thiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit microbial growth by interfering with essential metabolic pathways or enzyme functions. The exact pathways and targets would vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with an amine group at the second position.
4-Methylthiazol-2-amine: Similar structure but with a methyl group instead of an ethylthio group.
Uniqueness
4-((Ethylthio)methyl)thiazol-2-amine is unique due to the presence of the ethylthio group, which can impart different chemical and biological properties compared to other thiazole derivatives. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Propriétés
Formule moléculaire |
C6H10N2S2 |
|---|---|
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
4-(ethylsulfanylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2S2/c1-2-9-3-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
Clé InChI |
WNACHXJMFBBVPD-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
